Cas no 920501-72-0 (1-(3,4-difluorophenyl)cyclopentan-1-amine)

1-(3,4-difluorophenyl)cyclopentan-1-amine structure
920501-72-0 structure
Product Name:1-(3,4-difluorophenyl)cyclopentan-1-amine
CAS No:920501-72-0
MF:C11H13F2N
MW:197.22442984581
MDL:MFCD17223517
CID:756786
PubChem ID:57685636
Update Time:2025-04-19

1-(3,4-difluorophenyl)cyclopentan-1-amine Chemical and Physical Properties

Names and Identifiers

    • Cyclopentanamine, 1-(3,4-difluorophenyl)-
    • 1-(3,4-difluorophenyl)cyclopentan-1-amine
    • AKOS012095523
    • 1-(3,4-difluorophenyl)cyclopentanamine
    • AC7268
    • SY225898
    • 920501-72-0
    • CS-0306776
    • EN300-1845958
    • DTXSID70727515
    • SCHEMBL13229762
    • MFCD17223517
    • A916334
    • MDL: MFCD17223517
    • Inchi: 1S/C11H13F2N/c12-9-4-3-8(7-10(9)13)11(14)5-1-2-6-11/h3-4,7H,1-2,5-6,14H2
    • InChI Key: WEXPDCSNYAXYSG-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)C1(CCCC1)N)F

Computed Properties

  • Exact Mass: 197.10160574g/mol
  • Monoisotopic Mass: 197.10160574g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 26Ų

1-(3,4-difluorophenyl)cyclopentan-1-amine Pricemore >>

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